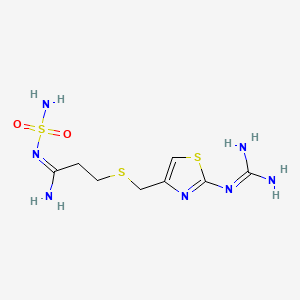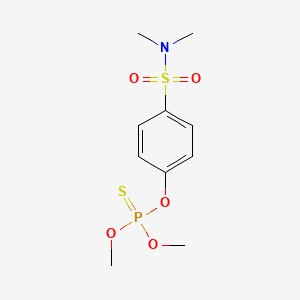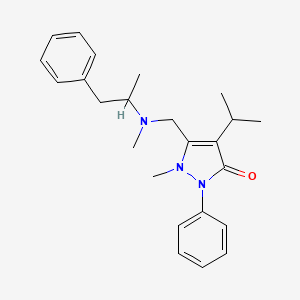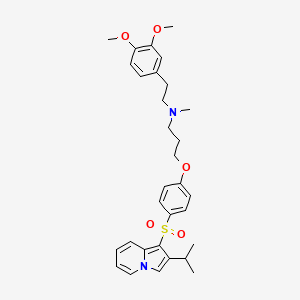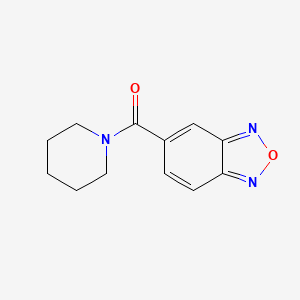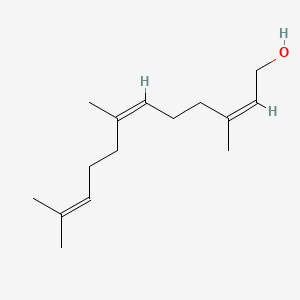![molecular formula C23H27FN2O2S B1672119 3-[2-[4-(Benzolsulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluor-1H-Indol CAS No. 158848-32-9](/img/structure/B1672119.png)
3-[2-[4-(Benzolsulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluor-1H-Indol
Übersicht
Beschreibung
GR 159897 ist ein potenter und selektiver Antagonist des Neurokinin-2-Rezeptors (NK2). Es handelt sich um eine nicht-peptidische Verbindung mit der chemischen Bezeichnung 5-Fluor-3-[2-[4-Methoxy-4-[®-Phenylsulfinyl]methyl]-1-Piperidinyl]ethyl]-1H-Indol . Diese Verbindung hat aufgrund ihrer einzigartigen Eigenschaften und selektiven Wirkung auf NK2-Rezeptoren ein großes Potenzial in verschiedenen wissenschaftlichen Forschungsbereichen gezeigt.
Wissenschaftliche Forschungsanwendungen
GR 159897 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um den NK2-Rezeptor und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen.
Biologie: GR 159897 wird in der Forschung eingesetzt, um die biologischen Funktionen von NK2-Rezeptoren in verschiedenen Geweben zu verstehen.
Medizin: Die Verbindung hat aufgrund ihrer anxiolytischen Wirkung und ihrer Fähigkeit, die Bronchokonstriktion zu hemmen, ein Potenzial bei der Behandlung von Angstzuständen und Asthma gezeigt
Industrie: GR 159897 wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf NK2-Rezeptoren abzielen.
Wirkmechanismus
GR 159897 übt seine Wirkung aus, indem es selektiv an den NK2-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Kontraktion der glatten Muskulatur und die Neurotransmission. Durch Blockierung des NK2-Rezeptors kann GR 159897 die Bronchokonstriktion hemmen und anxiolytische Wirkungen hervorrufen . Zu den beteiligten molekularen Zielen und Wegen gehört die Hemmung der NK2-Rezeptor-vermittelten Signalwege, die für die therapeutische Wirkung der Verbindung entscheidend sind.
Wirkmechanismus
Target of Action
GR-159897 is a highly potent, selective, competitive, and brain-penetrated non-peptide antagonist of the neurokinin-2 (NK2) receptor . It has little or no affinity for NK1 and NK3 receptors .
Mode of Action
GR-159897 binds to NK2 receptors with a Ki value of 0.32 nM . It is selective for NK2 over NK1 and NK3 receptors in radioligand binding assays . This binding inhibits the action of the NK2 receptor agonist GR64349 .
Biochemical Pathways
It is known that the compound inhibits contractions induced by the nk2 receptor agonist gr64349 in isolated guinea pig trachea . This suggests that it may affect pathways related to muscle contraction and relaxation.
Result of Action
GR-159897 has been shown to have anxiolytic-like effects in animal models . It also inhibits bronchoconstriction of the airways, which may potentially make it useful in the treatment of asthma . In addition, it has been found to inhibit the proliferation of certain cell lines .
Action Environment
As a drug that can penetrate the blood-brain barrier , its action may be influenced by factors such as the physiological state of the brain, the presence of other drugs, and individual genetic differences.
Biochemische Analyse
Biochemical Properties
GR-159897 interacts with the NK2 receptor, a G-protein coupled receptor that binds to the neuropeptide substance P . The compound competes for binding of [3H]GR100679 to human NK2-transfected CHO cells . It inhibits NK2 receptor-mediated contraction of guinea pig trachea .
Cellular Effects
GR-159897 has been shown to have significant effects on various types of cells and cellular processes. It inhibits bronchoconstriction of the airways, which may potentially make it useful in the treatment of asthma . In the context of inflammation, GR-159897 has been shown to inhibit signaling between glial and neuronal cells, accelerating recovery from inflammation .
Molecular Mechanism
GR-159897 exerts its effects at the molecular level primarily through its antagonistic action on the NK2 receptor . By binding to the NK2 receptor, it prevents the receptor’s natural ligand, neurokinin A, from binding and activating the receptor . This inhibition of receptor activation leads to a decrease in the downstream signaling pathways normally initiated by the NK2 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, GR-159897 has been shown to cause significant and dose-dependent increases in the amount of time mice spent in the more aversive light compartment of the light-dark box, with no effect on locomotor activity .
Dosage Effects in Animal Models
In animal models, the effects of GR-159897 vary with different dosages. For instance, in the marmoset human intruder response test, GR-159897 significantly increased the amount of time marmosets spent at the front of the cage during confrontation with a human observer .
Metabolic Pathways
Given its role as an NK2 receptor antagonist, it is likely involved in the regulation of neurokinin signaling pathways .
Subcellular Localization
Given its role as an NK2 receptor antagonist, it is likely to be found in the vicinity of NK2 receptors, which are typically located on the cell membrane .
Vorbereitungsmethoden
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Basen und Lösungsmitteln wie Dimethylsulfoxid (DMSO), um die Reaktionen zu erleichtern . Industrielle Produktionsverfahren für GR 159897 sind nicht weit verbreitet, aber die Synthese folgt im Allgemeinen ähnlichen Wegen wie in Labors, mit Optimierungen für den Maßstab und die Ausbeute.
Analyse Chemischer Reaktionen
GR 159897 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Phenylsulfinylgruppe kann zu Sulfonderivaten oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um das Fluoratom zu entfernen oder den Piperidinring zu modifizieren.
Substitution: Das Fluoratom am Indolring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
GR 159897 ist einzigartig in seiner hohen Selektivität und Potenz für den NK2-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
Ibodutant: Ein weiterer NK2-Rezeptor-Antagonist mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur.
Nepadutant: Ein Peptid-basierter NK2-Rezeptor-Antagonist mit unterschiedlichen pharmakokinetischen Eigenschaften.
Saredutant: Ein NK2-Rezeptor-Antagonist mit zusätzlichen Wirkungen auf andere Neurokinin-Rezeptoren.
Diese Verbindungen haben ähnliche therapeutische Anwendungen, unterscheiden sich aber in ihren chemischen Strukturen, ihrer Selektivität und ihren pharmakokinetischen Profilen, was GR 159897 zu einem einzigartigen und wertvollen Werkzeug in der wissenschaftlichen Forschung macht.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole' involves the synthesis of two main intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "4-methoxypiperidine", "benzenesulfinyl chloride", "2-(2-aminoethyl)-5-fluoro-1H-indole", "triethylamine", "potassium carbonate", "dimethylformamide", "thionyl chloride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 - 4-(benzenesulfinylmethyl)-4-methoxypiperidine", "a. Reaction of 4-methoxypiperidine with benzenesulfinyl chloride in the presence of triethylamine and potassium carbonate in DMF to form 4-(benzenesulfinylmethyl)-4-methoxypiperidine", "b. Purification of intermediate 1 by column chromatography", "Step 2: Synthesis of intermediate 2 - 2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl-5-fluoro-1H-indole", "a. Reaction of 2-(2-aminoethyl)-5-fluoro-1H-indole with intermediate 1 in the presence of triethylamine in DMF to form 2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl-5-fluoro-1H-indole", "b. Purification of intermediate 2 by column chromatography", "Step 3: Synthesis of final product - 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole", "a. Reaction of intermediate 2 with thionyl chloride in the presence of sodium bicarbonate in ethyl acetate to form 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole", "b. Purification of final product by column chromatography" ] } | |
CAS-Nummer |
158848-32-9 |
Molekularformel |
C23H27FN2O2S |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
5-fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3/t29-/m1/s1 |
InChI-Schlüssel |
BANYJBHWTOJQDU-GDLZYMKVSA-N |
Isomerische SMILES |
COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)C[S@@](=O)C4=CC=CC=C4 |
SMILES |
COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-methoxy-4-((phenylsulfinyl)methyl)piperidine GR 159897 GR-159897 GR159897 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole (GR-159897)?
A1: GR-159897 acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R). [, , , , , , , ] This receptor is activated by neurokinin A (NKA), a peptide neurotransmitter involved in various physiological processes, including smooth muscle contraction and neurotransmission. [, , , ] By blocking NK2R, GR-159897 inhibits the downstream effects of NKA binding.
Q2: Which physiological responses are affected by GR-159897's antagonism of NK2R?
A2: Studies have demonstrated that GR-159897 effectively inhibits NKA-induced contractions in various tissues, including airway smooth muscle, bladder, and colon. [, , , , , , , ] This suggests a potential role for this compound in managing conditions associated with hyperactive smooth muscle contraction, such as asthma and irritable bowel syndrome (IBS). [, , ]
Q3: How does the potency of GR-159897 compare to other NK2R antagonists?
A3: Research indicates that GR-159897 exhibits high affinity for NK2R, comparable to other potent antagonists like SR 48968. [, , ] Notably, both compounds display superior potency compared to the dual NK1/NK2 receptor antagonist MDL 103392. []
Q4: Have there been any studies investigating the effects of GR-159897 on neuroinflammation?
A4: Yes, a study using a mouse model of colitis demonstrated that GR-159897 administration protected against neuroinflammation in the enteric nervous system. [] The study reported that the compound prevented increases in glial fibrillary acidic protein (GFAP) immunoreactivity, a marker of glial activation, and reduced neurodegeneration. []
Q5: Does GR-159897 affect glial cells in the enteric nervous system?
A5: Research suggests that GR-159897 can modulate glial cell activity. [] The compound was found to reduce NKA-induced calcium responses in enteric glia, which express NK2Rs. [] This suggests that the neuroprotective effects of GR-159897 might be partly mediated by its ability to dampen glial activation.
Q6: Has GR-159897 been investigated in clinical trials for any specific conditions?
A6: While the provided research papers do not mention specific clinical trials involving GR-159897, they highlight its potential as a therapeutic agent for conditions like asthma and IBS due to its ability to inhibit smooth muscle contraction and potentially mitigate neuroinflammation. [, , ]
Q7: Are there any studies on the role of GR-159897 in paclitaxel-induced peripheral neuropathy?
A7: Research indicates that GR-159897, in combination with the NK1 receptor antagonist L-732,138, can reverse paclitaxel-induced mechanical allodynia and cold hyperalgesia in rats. [] This suggests a potential role for NK2R antagonists in managing chemotherapy-induced peripheral neuropathy. []
Q8: What is the significance of aromatic residues in transmembrane segments for GR-159897 binding to NK2R?
A8: Studies employing mutated NK2R have shown that specific aromatic residues in transmembrane segments V to VII are crucial for the binding of GR-159897. [] Mutations affecting these residues significantly reduced the affinity of GR-159897 for NK2R, highlighting the importance of these structural elements in the drug-receptor interaction. []
Q9: Can GR-159897 be used as a tool to study the role of NK2R in different physiological processes?
A9: Yes, due to its high selectivity and potency, GR-159897 is considered a valuable pharmacological tool for investigating the specific contributions of NK2R in various biological processes, including smooth muscle contraction, neurotransmission, and inflammation. [, , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





